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Compound of Interest

Compound Name: 4-Acetylbenzaldehyde

Cat. No.: B1276866 Get Quote

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)

spectral data for 4-Acetylbenzaldehyde, tailored for researchers, scientists, and professionals

in drug development. It includes detailed spectral data, experimental protocols for data

acquisition, and a logical visualization of spectral assignments.

Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Acetylbenzaldehyde,

compiled from various sources. The data were typically acquired in deuterated chloroform

(CDCl₃).

Table 1: ¹H NMR Spectral Data for 4-Acetylbenzaldehyde
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

10.14 Singlet 1H -
Aldehyde Proton

(-CHO)

8.06 Doublet 2H 8.4
Aromatic Protons

(ortho to -CHO)

7.98 Doublet 2H 8.4

Aromatic Protons

(ortho to -

COCH₃)

2.67 Singlet 3H -
Acetyl Protons (-

COCH₃)

Note: The aromatic protons, though chemically distinct, may appear as overlapping signals or a

multiplet in some spectra.[1]

Table 2: ¹³C NMR Spectral Data for 4-Acetylbenzaldehyde

Chemical Shift (δ, ppm) Assignment

197.4 Acetyl Carbonyl Carbon (-COCH₃)

191.7 Aldehyde Carbonyl Carbon (-CHO)

141.2 Aromatic Carbon (para to -CHO)

139.0 Aromatic Carbon (para to -COCH₃)

129.8 Aromatic Carbons (ortho to -CHO)

128.8 Aromatic Carbons (ortho to -COCH₃)

27.0 Acetyl Methyl Carbon (-COCH₃)

Note: Assignments are based on computational predictions and experimental data.[1][2]
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Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The

following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like 4-
Acetylbenzaldehyde.

Sample Preparation

Sample Weighing: Accurately weigh between 10-50 mg of 4-Acetylbenzaldehyde for ¹H

NMR and 20-50 mg for ¹³C NMR.[3][4]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic

compounds like 4-Acetylbenzaldehyde.[3][4]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.[4][5] Gentle vortexing or sonication can aid dissolution.

Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter out any

particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[5] The

final liquid depth should be around 4-6 cm.[3][5]

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it

securely to prevent solvent evaporation and contamination.[4]

NMR Spectrometer Operation

Instrument Setup: The specific operational details will vary depending on the spectrometer

manufacturer and software. Standard procedures are generally followed.

Locking: The spectrometer's magnetic field is stabilized by "locking" onto the deuterium

signal of the solvent.[4][6]

Shimming: The homogeneity of the magnetic field is optimized through a process called

shimming. This can be done manually or automatically to achieve sharp, well-resolved

peaks.[4][6]
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Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g.,

¹H or ¹³C) to ensure efficient signal detection.[4][7]

Acquisition: Set the appropriate experimental parameters, such as the number of scans,

spectral width, and relaxation delay. For ¹H NMR, a small number of scans is often sufficient,

while ¹³C NMR requires more scans due to the lower natural abundance of the ¹³C isotope.

[4][7] Initiate data acquisition.

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier

transformed to generate the familiar frequency-domain NMR spectrum. This is followed by

phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g.,

CHCl₃ at 7.26 ppm for ¹H NMR).[3]

Mandatory Visualization
The following diagram illustrates the logical relationship between the chemical structure of 4-
Acetylbenzaldehyde and its characteristic ¹H and ¹³C NMR chemical shifts.

4-Acetylbenzaldehyde Structure

¹H NMR Signals ¹³C NMR Signals

δ 10.14 (s, 1H)
Aldehyde

CHO Proton

δ 8.06 (d, 2H)
Ortho to CHO

Aromatic Protons

δ 7.98 (d, 2H)
Ortho to COCH₃

δ 2.67 (s, 3H)
Acetyl

Methyl Protons

δ 197.4
Acetyl C=O

Acetyl Carbonyl

δ 191.7
Aldehyde C=O

Aldehyde Carbon

δ 141.2
C-COCH₃

Aromatic Carbons

δ 139.0
C-CHO

δ 129.8
CH (ortho to CHO)

δ 128.8
CH (ortho to COCH₃)

δ 27.0
-CH₃

Methyl Carbon

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://lsom.uthscsa.edu/biochemistry/wp-content/uploads/sites/39/2018/11/acqu_guide_final.pdf
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/product/b1276866?utm_src=pdf-body
https://www.benchchem.com/product/b1276866?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Correlation of 4-Acetylbenzaldehyde structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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